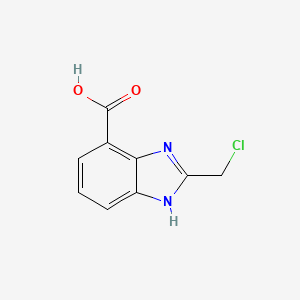
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a chloromethyl group at the 2-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a dehydrating agent, such as polyphosphoric acid, to form the benzimidazole ring. The resulting intermediate is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole derivatives with reduced carboxylic acid groups.
科学研究应用
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
相似化合物的比较
Similar Compounds
2-Methyl-1H-benzimidazole-4-carboxylic acid: Similar structure but with a methyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
2-(Aminomethyl)-1H-benzimidazole-4-carboxylic acid: Similar structure but with an aminomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-4-7-11-6-3-1-2-5(9(13)14)8(6)12-7/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI 键 |
SZTOONPCOSQBCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC(=N2)CCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




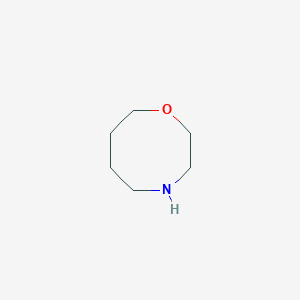
![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)

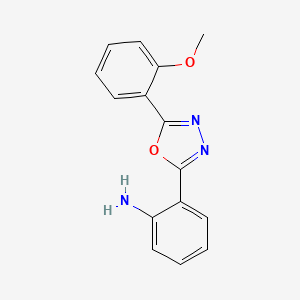
![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)
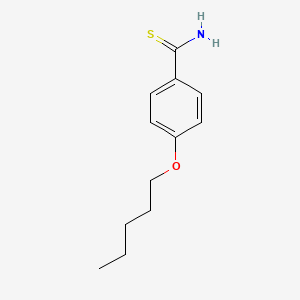

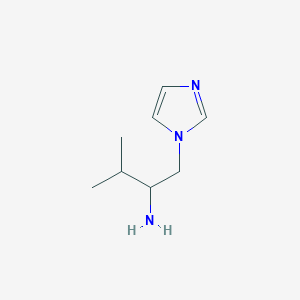

![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)

![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
